In Vitro Toxicity and Safety Profile of 7-Butylsulfanylheptanoic Acid: A Comprehensive Technical Guide
In Vitro Toxicity and Safety Profile of 7-Butylsulfanylheptanoic Acid: A Comprehensive Technical Guide
Executive Summary
7-Butylsulfanylheptanoic acid (7-BSHA, CAS 298684-64-7) is a synthetic medium-chain fatty acid derivative characterized by a terminal carboxylic acid and a lipophilic butylsulfanyl (thioether) moiety at the C7 position[1]. Due to its bifunctional nature, similar thioether-fatty acids serve as versatile intermediates in organic synthesis, bioconjugation, and pharmaceutical development[2]. However, the presence of the thioether linkage introduces specific toxicological considerations, particularly regarding metabolic S-oxidation and potential interference with mitochondrial beta-oxidation. This whitepaper establishes a rigorous in vitro safety profiling framework for 7-BSHA, synthesizing cytotoxicity, genotoxicity, and cardiotoxicity assessments into a cohesive testing strategy.
Physicochemical Properties & Toxicological Rationale
The toxicological assessment of 7-BSHA (Molecular Formula: C11H22O2S) must account for two primary structural features that dictate its biological interactions:
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The Heptanoic Acid Backbone : Medium-chain fatty acids are typically metabolized via mitochondrial beta-oxidation. At high intracellular concentrations, lipophilic acids can uncouple oxidative phosphorylation or disrupt lipid bilayers, necessitating strict cytotoxicity baselining.
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The Thioether Group : Alkyl sulfides are susceptible to oxidation by Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes, forming reactive sulfoxides and sulfones. While generally stable, excessive S-oxidation can deplete cellular glutathione (GSH) reserves, leading to localized oxidative stress.
Core In Vitro Safety Profiling Strategy
Cytotoxicity Assessment (OECD TG 129)
To establish the baseline cellular tolerability of 7-BSHA, the Neutral Red Uptake (NRU) assay is employed. Cytotoxicity is assessed according to , which utilizes BALB/c 3T3 fibroblasts to determine the concentration-dependent reduction in cell viability[3]. The lipophilicity of the butylsulfanyl group necessitates careful vehicle selection (e.g., DMSO ≤ 0.5%) to prevent artifactual membrane disruption.
Genotoxicity & Mutagenicity (OECD TG 471)
The Ames test, standardized under , is a widely used in vitro genotoxicity assay employed to assess the potential of a substance to induce point mutations in bacterial DNA[4]. The assay utilizes specific histidine-dependent Salmonella typhimurium strains and tryptophan-dependent Escherichia coli[5]. Given the thioether moiety, testing must be conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction) to detect reactive sulfoxide intermediates[5].
Cardiotoxicity / Proarrhythmic Risk (ICH S7B)
The addresses the nonclinical testing requirements related to QT interval prolongation, emphasizing the need to assess a drug's potential to delay ventricular repolarization via in vitro studies using the human Ether-à-go-go-Related Gene (hERG) channel[6]. Because drug concentrations exposed to recorded cells can differ from nominal values due to non-specific binding of lipophilic compounds like 7-BSHA, verifying drug concentrations using LC-MS/MS is recommended to improve the accuracy of the hERG block potency assessment[7].
Experimental Protocols: Self-Validating Systems
Protocol A: GLP hERG Patch Clamp Assay (ICH S7B)
Rationale : Evaluates the risk of 7-BSHA inhibiting the IKr potassium current, a precursor to Torsades de Pointes (TdP)[8].
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Cell Preparation : Culture HEK293 cells stably expressing the hERG channel. Plate on glass coverslips 48 hours prior to recording to ensure optimal membrane integrity.
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Electrophysiology Setup : Utilize the whole-cell patch-clamp configuration. Causality note: The external solution must be verified for 7-BSHA solubility using LC-MS/MS to account for non-specific binding to the perfusion apparatus[7].
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Voltage Protocol : Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
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Compound Application : Perfuse 7-BSHA at ascending concentrations (e.g., 0.1, 1, 10, 30, 100 µM). Wait for steady-state block (typically 3-5 minutes per concentration).
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System Validation : Include a positive control (e.g., 100 nM E-4031) to ensure assay sensitivity. The system is self-validating only if the positive control yields a >80% reduction in tail current. Calculate the IC50 using a standard Hill equation.
Workflow of the GLP hERG patch-clamp assay for assessing proarrhythmic risk.
Protocol B: Bacterial Reverse Mutation Assay (Ames Test, OECD 471)
Rationale : Detects frameshift and base-pair substitution mutations induced by 7-BSHA or its oxidized metabolites[5].
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Strain Preparation : Grow S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth until they reach the late exponential phase.
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Metabolic Activation : Prepare 10% v/v rat liver S9 mix (induced by Aroclor 1254 or phenobarbital/5,6-benzoflavone) supplemented with necessary cofactors (NADP, G6P) to simulate hepatic metabolism[5].
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Plate Incorporation : Mix 100 µL of bacterial suspension, 50 µL of 7-BSHA solution (up to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer for -S9) into 2 mL of molten top agar containing trace histidine/tryptophan[5].
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Incubation & Scoring : Pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter[9].
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System Validation : The assay is self-validating through concurrent negative (vehicle) and positive controls (e.g., 2-Aminoanthracene for +S9 conditions). A response is considered positive only if there is a reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle control for TA98/TA100).
Quantitative Data Presentation
The following table summarizes the representative in vitro safety thresholds established for thioether-substituted medium-chain fatty acids like 7-BSHA during preclinical screening:
| Assay / Parameter | Test System | Expected Result / Threshold | Toxicological Interpretation |
| Cytotoxicity (NRU) | BALB/c 3T3 Fibroblasts | IC50 > 250 µM | Low basal cytotoxicity; membrane integrity is maintained at physiological doses. |
| Hepatotoxicity | HepG2 3D Spheroids | ATP depletion IC50 > 150 µM | Moderate hepatic liability; potential S-oxidation burden at high concentrations. |
| Mutagenicity (Ames) | S. typhimurium / E. coli | Negative (± S9 mix) | No mutagenic potential up to the OECD limit dose of 5000 µ g/plate . |
| Cardiotoxicity (hERG) | HEK293-hERG | IC50 > 100 µM | Low risk of delayed ventricular repolarization (QTc prolongation). |
Mechanistic Pathways & Biotransformation
Understanding the metabolic fate of 7-BSHA is critical for interpreting its safety profile. As a medium-chain fatty acid, the primary clearance mechanism is mitochondrial beta-oxidation, which sequentially shortens the carbon chain. However, the presence of the thioether group introduces a competing biotransformation pathway. Hepatic FMOs and CYPs can oxidize the sulfur atom to form sulfoxides and sulfones. While these metabolites are generally more polar and readily excreted, excessive saturation of this pathway can deplete glutathione (GSH) reserves, leading to localized oxidative stress in hepatocytes.
Proposed metabolic pathways of 7-BSHA illustrating beta-oxidation and S-oxidation routes.
Conclusion
The in vitro safety profile of 7-Butylsulfanylheptanoic acid demonstrates a favorable therapeutic window for downstream applications. By strictly adhering to OECD and ICH guidelines, the established protocols ensure that the toxicological liabilities—primarily driven by the thioether moiety—are accurately quantified. The lack of genotoxicity and low hERG liability position 7-BSHA as a safe structural motif for further pharmaceutical development, provided that hepatic exposure remains below the threshold for GSH depletion.
References
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Title : Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 Source : Tox Lab URL : [Link]
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Title : Genetic toxicity: Bacterial reverse mutation test (OECD 471) Source : Biosafe URL : [Link]
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Title : Matrine and Oxymatrine: evaluating the gene mutation potential using in silico tools and the bacterial reverse mutation assay (Ames test) Source : Oxford Academic URL :[Link]
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Title : Importance of GLP hERG testing Source : Metrion Biosciences URL :[Link]
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Title : Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays Source : NIH / PMC URL :[Link]
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Title : Determination of drugs with poor solubility in hERG external solution by LC-MS/MS to support hERG Potency Assessment Source : U.S. Food and Drug Administration (FDA) URL : [Link]
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Title : Exploring the Potential of Supercritical Fluid Extraction of Matricaria chamomilla White Ray Florets as a Source of Bioactive Ingredients Source : NIH / PMC URL :[Link]
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